4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

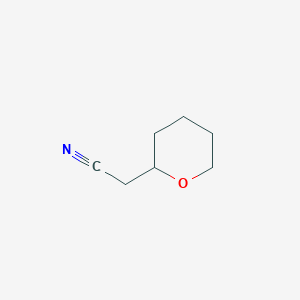

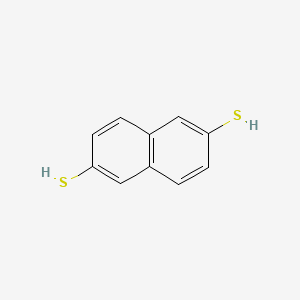

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline , also known by its systematic name 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide , is a chemical compound with the molecular formula C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> . It belongs to the class of sulfonamides and contains a thiazine ring. The compound exhibits interesting properties due to its unique structure.

Synthesis Analysis

The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it can be prepared through various methods, including condensation reactions or cyclization processes. Researchers have explored different synthetic routes, and further investigation is needed to optimize the synthesis.

Molecular Structure Analysis

The molecular structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline consists of a thiazine ring fused to an aniline moiety. The presence of the sulfonamide group enhances its reactivity and potential applications. Researchers have characterized its structure using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions is crucial for understanding its versatility.

Physical And Chemical Properties Analysis

- Physical Properties :

- Melting Point : The compound’s melting point provides insights into its crystalline nature and purity.

- Solubility : Investigating its solubility in various solvents helps determine its practical utility.

- Color and Odor : Describing its appearance and odor aids in identification.

- Chemical Properties :

- Acid-Base Behavior : Assessing its acidity or basicity is essential for understanding its reactivity.

- Stability : Investigating its stability under different conditions (e.g., temperature, pH) is crucial.

- Redox Properties : Understanding its redox behavior informs its potential applications.

科学的研究の応用

-

Medicinal Chemistry

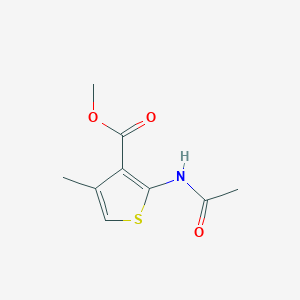

- Application : The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring structure, which has been reported to have various pharmacological activities .

- Methods : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

- Results : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

-

Pharmaceutical Research

- Chemical Research

- Application : The compound is used in the synthesis of homo-allylic sulfamate ester and sulfonamide, which are useful substrates for the tethered aminohydroxylation (TA) reaction .

- Methods : The exact methods of synthesis and application are not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

- Toxicity : Researchers should evaluate its toxicity profile, especially if it is intended for pharmaceutical or industrial use.

- Handling Precautions : Proper handling, storage, and disposal protocols are essential.

- Environmental Impact : Assessing its impact on the environment is crucial.

将来の方向性

- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

- Materials Science : Explore its applications in materials, catalysis, or sensors.

- Computational Studies : Conduct computational simulations to predict its behavior and interactions.

Please note that while I’ve provided a comprehensive overview, specific details may vary based on the latest research findings. For more in-depth information, consult relevant scientific literature123.

特性

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNMBOVVLNFRBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586455 |

Source

|

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline | |

CAS RN |

37441-49-9 |

Source

|

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1317312.png)

![3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1317314.png)

![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)